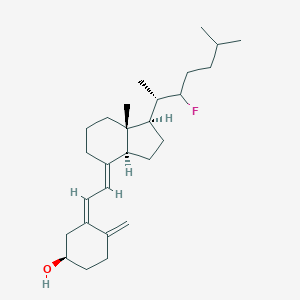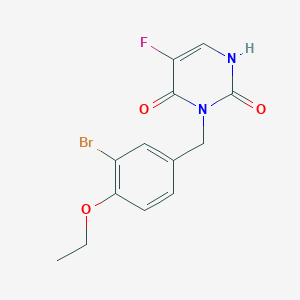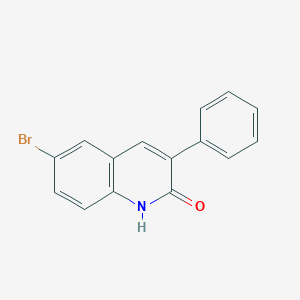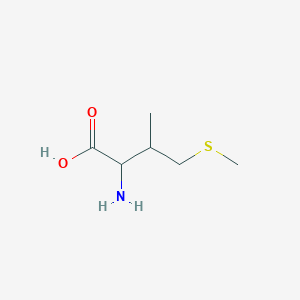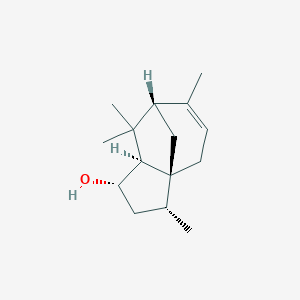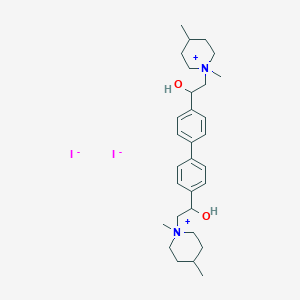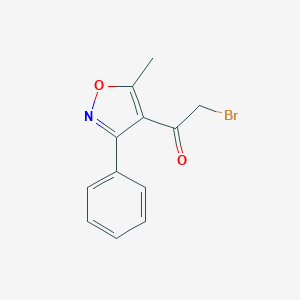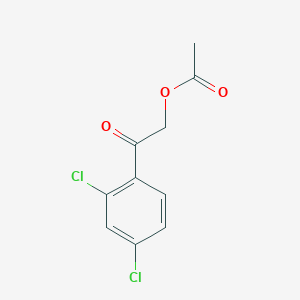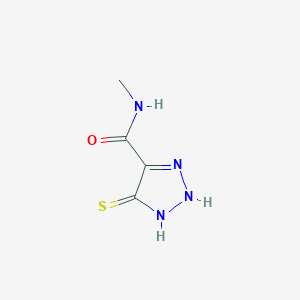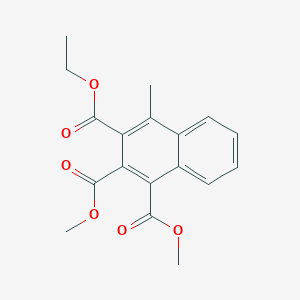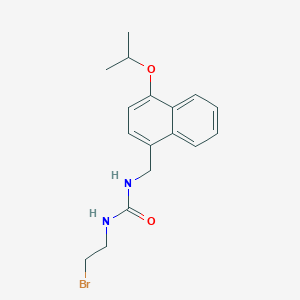
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is a chemical compound used in scientific research for its various applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells, fungi, and bacteria, making it useful for studying these organisms. However, its mechanism of action is not fully understood, which can make it challenging to study. Additionally, it may have off-target effects on other cell types, which can complicate experiments.
Zukünftige Richtungen
For its study include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent, and synthesis of other chemical compounds based on its structure.
Synthesemethoden
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is synthesized through a specific method. The method involves the reaction of 1-(4-isopropoxy-1-naphthylmethyl)-3-aminopropyl bromide with urea in the presence of sodium ethoxide. The reaction produces Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- as the final product.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has various scientific research applications. It has been studied for its anticancer properties and found to inhibit the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been used in the synthesis of other chemical compounds for various applications.
Eigenschaften
CAS-Nummer |
102434-27-5 |
|---|---|
Produktname |
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- |
Molekularformel |
C17H21BrN2O2 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-[(4-propan-2-yloxynaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C17H21BrN2O2/c1-12(2)22-16-8-7-13(11-20-17(21)19-10-9-18)14-5-3-4-6-15(14)16/h3-8,12H,9-11H2,1-2H3,(H2,19,20,21) |
InChI-Schlüssel |
MKJFQRQGXIZLIA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
Kanonische SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
Andere CAS-Nummern |
102434-27-5 |
Synonyme |
1-(2-Bromoethyl)-3-(4-isopropoxy-1-naphthalenemethyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



